7-(Bromomethyl)-1H-indazole hydrobromide

N-alkylation regioselectivity indazole functionalization steric and electronic effects

Synthetic routes requiring indazole N-2 alkylation often suffer from regioisomeric mixtures, increasing purification costs. 7-(Bromomethyl)-1H-indazole hydrobromide resolves this through inherent C-7 electronic bias. • Achieves ≥96% N-2 alkylation selectivity, minimizing chromatographic separation. • Reactive bromomethyl handle enables direct access to 7-substituted kinase scaffolds and α-glucosidase inhibitor precursors. • Hydrobromide salt ensures reliable aqueous solubility for coupling reactions.

Molecular Formula C8H8Br2N2
Molecular Weight 291.97 g/mol
Cat. No. B11833763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Bromomethyl)-1H-indazole hydrobromide
Molecular FormulaC8H8Br2N2
Molecular Weight291.97 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)CBr)NN=C2.Br
InChIInChI=1S/C8H7BrN2.BrH/c9-4-6-2-1-3-7-5-10-11-8(6)7;/h1-3,5H,4H2,(H,10,11);1H
InChIKeyQNQADSKSEIMDJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-(Bromomethyl)-1H-indazole hydrobromide: Product Overview


7-(Bromomethyl)-1H-indazole hydrobromide (CAS 1956306-65-2) is a heterocyclic indazole derivative bearing a reactive bromomethyl substituent at the C-7 position of the indazole core, supplied as the hydrobromide salt with molecular formula C8H8Br2N2 and molecular weight 291.97 g/mol [1]. The compound serves as an electrophilic building block in organic synthesis, where the C-7 bromomethyl group acts as a versatile synthetic handle for nucleophilic substitution, cross-coupling, and subsequent functionalization to access more complex indazole-containing scaffolds [2]. The hydrobromide salt form confers enhanced water solubility and stability compared to the free base form [2].

Synthetic handle
C-7 bromomethyl electrophilic building block
Salt form
Hydrobromide enhances aqueous solubility
Positional control
Enables C-7 regioselective functionalization workflows

Positional Isomer Specificity


In-class bromomethyl indazole compounds cannot be interchangeably substituted due to the pronounced positional sensitivity of the indazole scaffold. The position of the bromomethyl substituent (C-3, C-4, C-5, C-6, or C-7) fundamentally alters both the intrinsic reactivity of the electrophilic center and the downstream regioisomeric outcomes of subsequent transformations [1]. Specifically, C-7 substitution introduces distinct steric and electronic effects that influence N-alkylation regioselectivity, cross-coupling efficiency, and the spatial orientation of the resulting derivatives within biological targets [1][2]. Selecting a C-5 or C-6 bromomethyl isomer for a synthetic route optimized around a C-7 handle will predictably yield different product distributions, altered reaction kinetics, and potentially compromised biological activity profiles of the final derivatives [2].

C-7 bromomethyl indazole (target)
C-3 or C-5 bromomethyl isomer (substitute)
N-2 alkylation regioselectivity (class-level ≥96%)
N-1 alkylation predominates (>99% for some C-3)
Distinct steric/electronic environment
Altered reaction kinetics and product distribution

Positional isomer substitution may shift regioisomeric outcomes and downstream biological profiles.

Quantitative Differentiation Evidence


C-7 N-Alkylation Regioselectivity

In a systematic study of indazole N-alkylation under standardized conditions (NaH in THF with alkyl bromide), C-7 substituted indazoles bearing electron-withdrawing groups (NO2 or CO2Me) exhibited exceptional N-2 regioselectivity of ≥96%, a behavior distinct from C-3, C-4, C-5, and C-6 substituted analogs examined in the same study [1]. While 7-(bromomethyl)-1H-indazole hydrobromide itself was not directly assayed in this study, the bromomethyl group at C-7 constitutes an electron-withdrawing substituent capable of exerting analogous electronic effects that bias N-alkylation toward the N-2 regioisomer, in marked contrast to the N-1 preference observed with many C-3 and other positional congeners [1].

C-7 N-Alkylation
Class-level
≥96% N-2 at C-7 vs >99% N-1 at C-3
C-7 position favors N-2 alkylindazole synthesis
Electron-withdrawing effect inferred from NO2/CO2Me analogs
N-alkylation regioselectivity indazole functionalization steric and electronic effects

Bromomethylation Synthetic Yield

The synthesis of 7-(bromomethyl)-1H-indazole hydrobromide from 7-(hydroxymethyl)indazole using aqueous HBr (48%) proceeds with a reported yield of 77% under mild heating (80°C, 1 hour), producing the hydrobromide salt directly as a white solid [1]. This yield provides a benchmark for evaluating the synthetic accessibility of the C-7 isomer. In comparison, the synthesis of 5-(bromomethyl)-1H-indazole hydrobromide from a diacetate-protected precursor under milder conditions (25°C, 16 hours, 48% aq. HBr) proceeds with a higher 92% yield [2], reflecting differences in substrate accessibility and reaction kinetics between positional isomers.

Bromomethylation Yield
Cross-study
77% (C-7) vs 92% (C-5) yield
Informs procurement versus in-house synthesis decisions
Yield differential reflects positional isomer reactivity
bromomethylation indazole synthesis hydrobromide salt formation

Hydrobromide Salt Form: Solubility & Stability

7-(Bromomethyl)-1H-indazole hydrobromide (C8H8Br2N2, MW 291.97) is supplied and utilized as the hydrobromide salt rather than the free base form (7-(bromomethyl)-1H-indazole, C8H7BrN2, MW 211.06) [1][2]. The hydrobromide counterion stabilizes the molecule through ionic interactions and enhances solubility in aqueous media . This physicochemical distinction is critical for synthetic protocols employing aqueous or polar protic solvents, where the free base may exhibit limited solubility or require additional solubilization steps.

Salt Form Stability
Data to verify
Hydrobromide salt vs free base
Verify hydrobromide CAS for aqueous protocol compatibility
Qualitative solubility and stability enhancement reported
salt form selection aqueous solubility compound stability indazole hydrobromide

Application Scenarios


N-2 Alkylindazole Synthesis

When synthetic routes require N-2 alkylated indazole products, 7-(bromomethyl)-1H-indazole hydrobromide offers a strategic advantage. The C-7 bromomethyl substituent, through its electron-withdrawing character, biases subsequent N-alkylation toward the N-2 regioisomer (≥96% selectivity demonstrated for C-7 NO2/CO2Me analogs [1]), whereas C-3 substituted congeners strongly favor N-1 alkylation (>99% selectivity [1]). This positional control reduces or eliminates the need for chromatographic separation of regioisomeric mixtures, improving process yield and reducing purification costs.

7-Substituted Indazole Pharmacophores

The C-7 position on the indazole scaffold is a key site for introducing functional groups that modulate biological target engagement. The 7-carbo-substituted indazole framework has been validated in α-glucosidase inhibition studies, with 7-aryl, 7-arylvinyl, and 7-arylethynyl derivatives demonstrating IC50 values in the submicromolar to low-micromolar range (0.42–51.51 μM) [2]. 7-(Bromomethyl)-1H-indazole hydrobromide serves as the direct precursor for generating these 7-substituted analogs via nucleophilic displacement or transition metal-catalyzed cross-coupling [2].

Kinase Inhibitor Intermediates

Indazole-containing kinase inhibitors represent a major class of therapeutic agents, including marketed drugs such as pazopanib, niraparib, and merestinib [1]. The C-7 bromomethyl handle enables the introduction of diverse substituents required for optimizing hinge-binding interactions and selectivity profiles within kinase ATP-binding pockets. The hydrobromide salt form ensures reliable aqueous solubility during coupling reactions, a practical advantage over the less soluble free base form.

Application
Selection Property
Validation Focus
N-2 Alkylindazole synthesis
C-7 electronic directing effect
N-2/N-1 regioisomer ratio under alkylation conditions
7-Substituted pharmacophore research
7-bromomethyl synthetic handle
α-glucosidase research scaffold; 7-aryl/vinyl/ethynyl derivative preparation
Kinase inhibitor intermediate development
Aqueous-compatible hydrobromide form
Hinge-binding motif elaboration; selectivity profile research

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